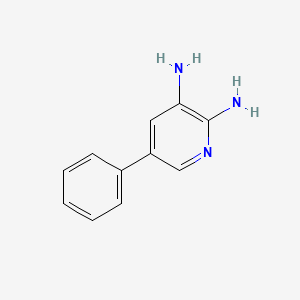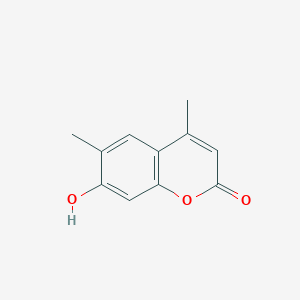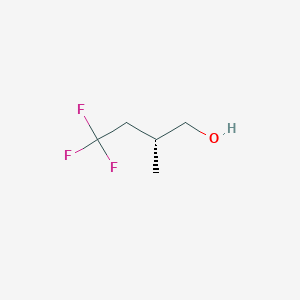
Cinanserin (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinanserin (hydrochloride) is a potent, selective, and highly affinity 5-HT2 receptor antagonist. It has been studied for its potential therapeutic effects, particularly in the context of severe acute respiratory syndrome coronavirus (SARS-CoV) due to its ability to inhibit the 3C-like proteinase (3CLpro) of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for cinanserin (hydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Cinanserin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced analogs of cinanserin (hydrochloride).
Scientific Research Applications
Cinanserin (hydrochloride) has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-HT2 receptor antagonists.
Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.
Mechanism of Action
Cinanserin (hydrochloride) exerts its effects primarily through its antagonistic activity on the 5-HT2 receptors. It binds to these receptors with high affinity, blocking the action of serotonin and thereby modulating neurotransmitter activity. Additionally, it inhibits the 3CLpro enzyme of SARS-CoV, interfering with the viral replication process .
Comparison with Similar Compounds
Similar Compounds
Mianserin: A tetracyclic antidepressant with similar 5-HT2 receptor antagonistic properties.
Mirtazapine: Another tetracyclic antidepressant with overlapping pharmacological effects.
Uniqueness
Cinanserin (hydrochloride) is unique in its dual role as a 5-HT2 receptor antagonist and an inhibitor of the 3CLpro enzyme of SARS-CoV. This dual functionality makes it a promising candidate for further research and development in both neuropharmacology and antiviral therapy .
Properties
Molecular Formula |
C20H25ClN2OS |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H |
InChI Key |
LXGJPDKYMJJWRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8758290.png)
![3-(3-hydroxypropyl)-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine](/img/structure/B8758297.png)

![3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B8758317.png)


![2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B8758331.png)
![2-(Carboxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8758332.png)
![Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B8758340.png)

